2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine is a chemical compound classified under the category of pyrimidine derivatives, which are known for their diverse biological activities. This compound, with a molecular formula of , features a pyrimidine ring substituted with a cyclopropyl group and a piperidine moiety. Such structural characteristics contribute to its potential applications in medicinal chemistry, particularly as kinase inhibitors.
The synthesis of 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine can be approached through various organic synthesis methods. Key techniques include:
Technical details regarding specific reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing yield and purity in the synthesis process.
The molecular structure of 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine can be depicted using various structural representations:
InChI=1S/C11H16N4/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h6-8H,3-5H2,1-2H3,(H2,12,13,14)
CC1CCN(C1)C2=CC(=NC(=N2)C3CC3)N
These representations provide insights into the compound's geometry and electronic properties. The cyclopropyl group introduces strain that may influence the compound's reactivity and interactions with biological targets.
2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine participates in several chemical reactions typical of pyrimidine derivatives:
Technical details about reaction conditions (e.g., catalysts used, temperature settings) are essential for understanding the reactivity patterns of this compound.
The primary mechanism of action for 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with cyclin-dependent protein kinases (CDKs), particularly CDK6.
Research indicates that this compound exhibits anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.
The physical and chemical properties of 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine include:
Property | Value |
---|---|
Molecular Weight | 196.27 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Stability | Stable under standard lab conditions |
These properties are critical for determining the compound's behavior in biological systems and its suitability for various applications.
The applications of 2-Cyclopropyl-6-(2-methylpiperidin-1-yl)pyrimidin-4-amine span several scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4